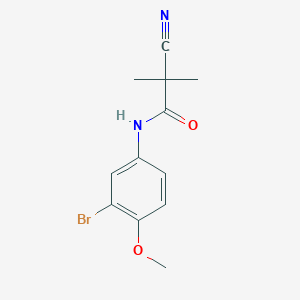
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is an organic compound that features a bromine atom, a methoxy group, and a cyano group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide typically involves the reaction of 3-bromo-4-methoxyaniline with 2-cyano-2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-2-cyano-2-methylpropanamide.
Reduction: Formation of N-(3-bromo-4-methoxyphenyl)-2-amino-2-methylpropanamide.
Oxidation: Formation of N-(3-bromo-4-hydroxyphenyl)-2-cyano-2-methylpropanamide.
Applications De Recherche Scientifique
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide
- N-(3-bromo-4-methoxyphenyl)-2-amino-2-methylpropanamide
- N-(3-bromo-4-methoxyphenyl)-2-hydroxy-2-methylpropanamide
Uniqueness
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the bromine, methoxy, and cyano groups in the same molecule provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,7-14)11(16)15-8-4-5-10(17-3)9(13)6-8/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
QAYCFEINUTVGOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C(=O)NC1=CC(=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


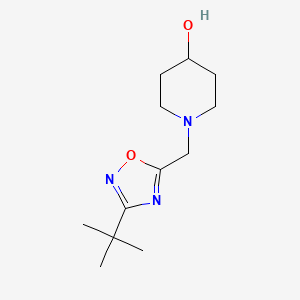
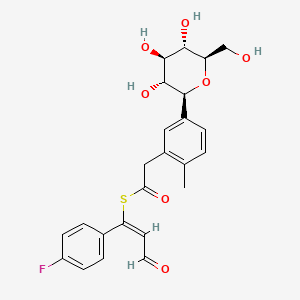
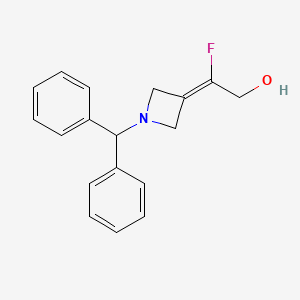
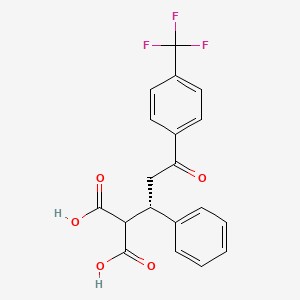
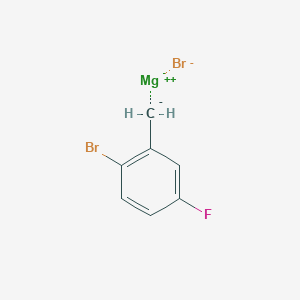
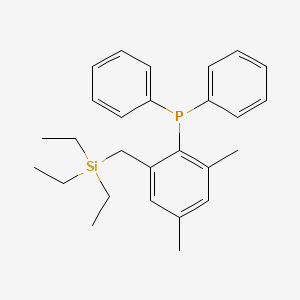
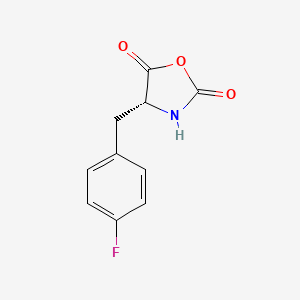
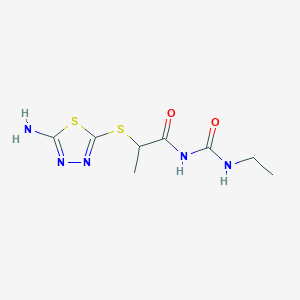

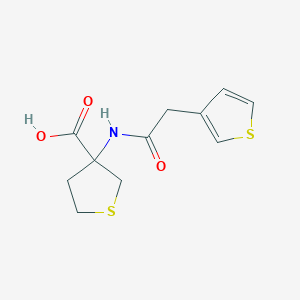
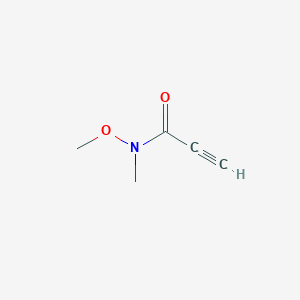
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)

